tert-Butyl 3-acetamidoazetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-acetamidoazetidine-1-carboxylate” is a chemical compound with the molecular formula C10H18N2O3 . It is used in the field of pharmaceutical research and development .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 3-acetamidoazetidine-1-carboxylate” is 214.26 . More detailed structural information such as NMR, HPLC, LC-MS, UPLC can be found in the document regarding this compound .Scientific Research Applications
Synthesis and Medicinal Applications
Histamine H4 Receptor Ligands : Research led to the development of a potent anti-inflammatory agent and antinociceptive compound, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antiarthritic Agents : Novel compounds with antiarthritic properties were discovered, showing potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, underscoring their potential as drug candidates (Inagaki et al., 2000).
Inhibitors for Alzheimer's Disease : Benzoxazole derivatives evaluated for their inhibitory activity against enzymes linked to Alzheimer's disease demonstrated significant potential for reducing adverse effects associated with the disease (Celik et al., 2020).
Antibacterial Agents : Synthesis of thiazolidine and arylthiazolidine derivatives showcased improved antibacterial activities against various bacterial strains, proposing new avenues for antibiotic development (Song et al., 2009).
Organic Synthesis and Catalysis
Azetidine-3-carboxylic Acids : Demonstrated an improved, gram-scale synthesis of protected 3-haloazetidines, which are key building blocks in medicinal chemistry, facilitating the creation of valuable azetidine derivatives (Ji et al., 2018).
Cycloaddition Reactions : Research on silylmethyl-substituted aziridine and azetidine compounds revealed their efficiency in formal cycloaddition reactions, opening new pathways for the synthesis of complex molecules (Yadav & Sriramurthy, 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-acetamidoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(13)11-8-5-12(6-8)9(14)15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCMFFZFBFOTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680263 | |
Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874881-01-3 | |
Record name | tert-Butyl 3-acetamidoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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